
4,4-Difluoro-1-(3-methoxyphenyl)butane-1,3-dione
Overview
Description
4,4-Difluoro-1-(3-methoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C11H10F2O3 and a molecular weight of 228.19 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to a butane-1,3-dione backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,4-Difluoro-1-(3-methoxyphenyl)butane-1,3-dione typically involves the reaction of 3-methoxybenzaldehyde with difluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4,4-Difluoro-1-(3-methoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
4,4-Difluoro-1-(3-methoxyphenyl)butane-1,3-dione serves as a crucial building block in organic synthesis. Its fluorinated structure enhances lipophilicity and reactivity, making it suitable for synthesizing more complex molecules. It is utilized in the development of novel chemical compounds with enhanced pharmacological properties.
Table 1: Synthetic Applications
Application Area | Description |
---|---|
Organic Synthesis | Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. |
Fluorination Reactions | Acts as a precursor for further fluorinated derivatives. |
Biology
In biological research, this compound is investigated for its role in enzyme inhibition and protein interactions. The presence of the difluoromethyl group allows it to interact with biological membranes effectively.
Case Study: Enzyme Inhibition
Research has shown that derivatives of this compound exhibit inhibitory effects on specific enzymes involved in metabolic pathways. These studies often focus on the compound's ability to bind to enzyme active sites, which can lead to the development of new therapeutics.
Medicine
The compound is explored as a pharmaceutical intermediate in drug development. Its unique structure allows for modifications that can enhance therapeutic efficacy.
Table 2: Pharmaceutical Applications
Drug Development | Description |
---|---|
Intermediate for Celecoxib | Used in the synthesis of celecoxib, a non-steroidal anti-inflammatory drug (NSAID). |
Potential Anticancer Agents | Investigated for modifications leading to anticancer properties. |
Industrial Applications
In industry, this compound finds utility in developing specialty chemicals and agrochemicals. Its stability and reactivity make it an attractive candidate for formulating products with enhanced performance characteristics.
Table 3: Industrial Uses
Industry | Application |
---|---|
Agrochemicals | Used in the formulation of pesticides and herbicides. |
Specialty Chemicals | Employed in the production of high-performance materials. |
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(3-methoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methoxyphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,4-Difluoro-1-(3-methoxyphenyl)butane-1,3-dione can be compared with similar compounds such as:
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound has an additional fluorine atom and different substitution pattern, leading to distinct chemical properties and applications.
1-(4-Methoxyphenyl)butane-1,3-dione: Lacks the fluorine atoms, resulting in different reactivity and uses.
4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione: Similar structure but with trifluoromethyl group, affecting its chemical behavior and applications.
Biological Activity
4,4-Difluoro-1-(3-methoxyphenyl)butane-1,3-dione is an organic compound with a unique molecular structure characterized by a butane backbone substituted with two fluorine atoms and a methoxyphenyl group. Its molecular formula is C11H10F2O3. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound acts as an electrophile, capable of reacting with nucleophilic sites in proteins or nucleic acids. This interaction may lead to the inhibition of specific enzymes or disruption of cellular processes, which are crucial for its antimicrobial and anticancer effects .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activities. For instance, halogenated diketones have been reported to possess significant antibacterial and antifungal properties . The presence of the methoxy group potentially enhances the lipophilicity of the compound, improving its bioavailability and interaction with microbial targets.
Anticancer Activity
Research has also focused on the anticancer potential of this compound. It has been suggested that derivatives of diketones can serve as effective inhibitors of cancer cell proliferation. The mechanism may involve the modulation of key signaling pathways associated with cell growth and apoptosis . In particular, studies have shown that compounds with similar structures demonstrate inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancer cells .
Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of diketones similar to this compound against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Effects
In vitro assays demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by up to 70% at a concentration of 25 µM. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Synthesis and Characterization
The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as 3-methoxybenzaldehyde and fluorinated reagents. Characterization techniques like NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics and toxicity profiles are essential for evaluating its potential as a therapeutic agent in clinical settings.
Properties
IUPAC Name |
4,4-difluoro-1-(3-methoxyphenyl)butane-1,3-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-16-8-4-2-3-7(5-8)9(14)6-10(15)11(12)13/h2-5,11H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFAUAGBMNFLMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC(=O)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238193 | |
Record name | 4,4-Difluoro-1-(3-methoxyphenyl)-1,3-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-76-8 | |
Record name | 4,4-Difluoro-1-(3-methoxyphenyl)-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832740-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Difluoro-1-(3-methoxyphenyl)-1,3-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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